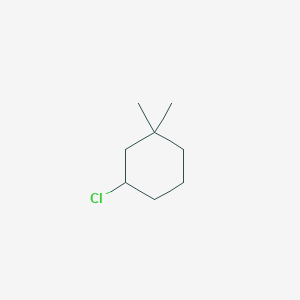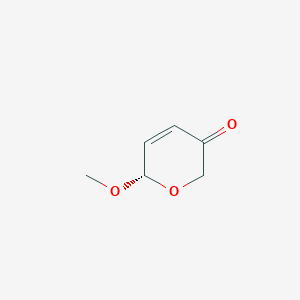![molecular formula C19H18O6 B14680273 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione CAS No. 34350-36-2](/img/structure/B14680273.png)
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused ring system
Preparation Methods
The synthesis of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione typically involves multi-step organic reactions. The synthetic routes often start with simpler aromatic compounds, which undergo a series of reactions including hydroxylation, methylation, and cyclization to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the fused ring system allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione include other hydroxylated aromatic compounds and fused ring systems. its unique combination of hydroxyl groups and methyl groups, along with the specific arrangement of the fused rings, gives it distinct properties that are not found in other similar compounds. Examples of similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran and 2,2,6,6-Tetramethylpiperidine .
Properties
CAS No. |
34350-36-2 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,6-dihydroxy-1,2,7,9-tetramethyl-7H-[1]benzofuro[4,5-g]isochromene-5,10-dione |
InChI |
InChI=1S/C19H18O6/c1-7-14-10-5-11-15(8(2)24-9(3)17(11)21)18(22)16(10)12(20)6-13(14)25-19(7,4)23/h5-6,8-9,22-23H,1-4H3 |
InChI Key |
KSMHSEXNENMRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=C(C=C2C(=O)C(O1)C)C4=C(C(OC4=CC3=O)(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


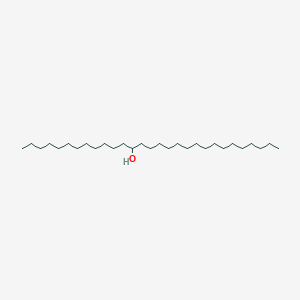
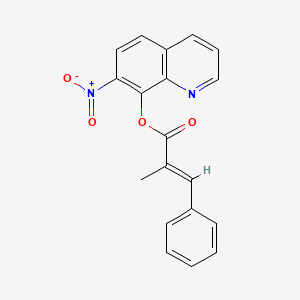


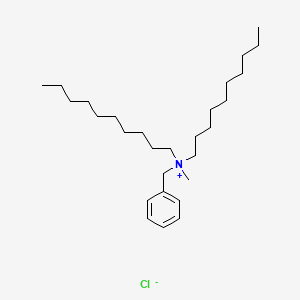
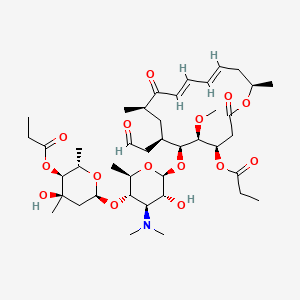
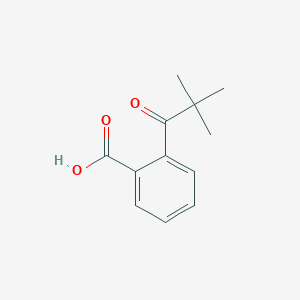
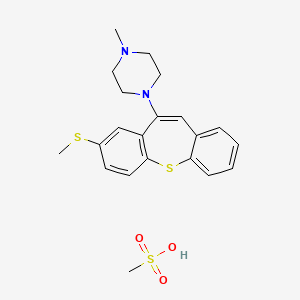
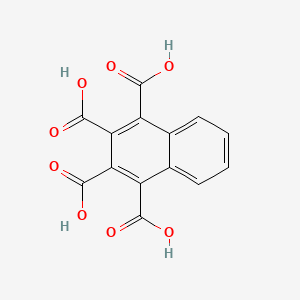
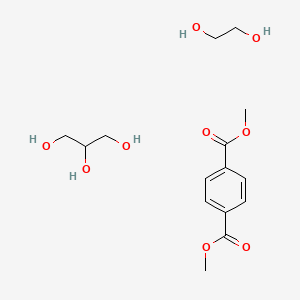
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
